molecular formula C18H18O2 B11849086 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid CAS No. 5349-91-7

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid

Cat. No.: B11849086
CAS No.: 5349-91-7
M. Wt: 266.3 g/mol
InChI Key: DIQIMRBTAXGZBW-UHFFFAOYSA-N
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Description

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid is an organic compound with the molecular formula C18H18O2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid typically involves the alkylation of benzoic acid derivatives with tetrahydronaphthalenylmethyl halides. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 2-(chloromethyl)-5,6,7,8-tetrahydronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzyl alcohol or 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzaldehyde.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of specific enzymes involved in disease pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or tetrahydronaphthalenyl moieties.

    Benzoic acid derivatives: Compounds where the benzoic acid moiety is substituted with various alkyl or aryl groups.

    Tetrahydronaphthalene derivatives: Compounds with the tetrahydronaphthalene core but different functional groups attached.

Uniqueness

This compound is unique due to the presence of both the benzoic acid and tetrahydronaphthalenyl groups, which confer specific chemical and physical properties

Properties

CAS No.

5349-91-7

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)benzoic acid

InChI

InChI=1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20)

InChI Key

DIQIMRBTAXGZBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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